Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
CAS No.: 29755-00-8
Cat. No.: VC20761745
Molecular Formula: C27H21Cl3O8
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29755-00-8 |
---|---|
Molecular Formula | C27H21Cl3O8 |
Molecular Weight | 579.8 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate |
Standard InChI | InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1 |
Standard InChI Key | QWARYRHSAZOBMO-DVAKJLRASA-N |
Isomeric SMILES | CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
SMILES | COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES | COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Structural Characteristics and Chemical Properties
Molecular Structure
Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside consists of a ribofuranose sugar backbone with a five-membered ring structure. The compound features three p-chlorobenzoyl groups esterified to hydroxyl groups at positions 2, 3, and 5 of the ribofuranose unit, while position 1 contains a methoxy group in the beta configuration. This arrangement of functional groups contributes to its unique chemical properties and reactivity patterns.
Physical Properties
While specific experimental data for Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside is limited in the available literature, we can extrapolate certain physical properties based on its structural features and similar compounds. These properties include:
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High molecular weight due to the presence of three p-chlorobenzoyl groups
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Enhanced lipophilicity compared to unprotected ribofuranosides
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Increased stability against enzymatic degradation
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Reduced water solubility but improved solubility in organic solvents
Comparison with Similar Derivatives
The structural and physical properties of Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside can be compared with similar ribofuranoside derivatives to understand its unique characteristics:
Synthesis and Preparation Methods
Reaction Conditions
Based on related compounds, the esterification reaction typically requires:
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Anhydrous conditions to prevent unwanted hydrolysis
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A basic environment (usually pyridine or triethylamine) to neutralize the HCl generated
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Controlled temperature (typically 0-25°C)
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Chromatographic purification to obtain the pure product
Chemical Reactivity and Transformations
Hydrolysis Reactions
A significant chemical transformation of Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside is hydrolysis. Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield p-chlorobenzoic acid and ribofuranose derivatives. This property is particularly important for applications where temporary protection of hydroxyl groups is required.
The hydrolysis reaction can be selective depending on the reaction conditions:
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Mild basic conditions may lead to selective deprotection of specific positions
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Complete hydrolysis requires more stringent conditions
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The methyl glycoside linkage is typically more stable than the ester bonds
Stability Considerations
The stability of Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside is influenced by several factors:
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The p-chlorobenzoyl groups enhance stability against enzymatic degradation
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The compound is susceptible to hydrolysis under acidic or basic conditions
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The presence of electron-withdrawing chlorine atoms affects the electronic properties of the ester bonds
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Storage conditions likely require protection from moisture to prevent unwanted hydrolysis
Applications in Research and Synthesis
Carbohydrate Chemistry
Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside serves important functions in carbohydrate chemistry:
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As a protected intermediate in complex carbohydrate synthesis
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For studying the influence of protecting groups on reactivity and stereoselectivity
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In investigations of regioselective reactions on the ribofuranose scaffold
Comparative Analysis with Related Compounds
Structural Comparison with Acetylated Derivatives
Compared to Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (CAS: 52554-28-6), Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside displays several key differences:
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Higher molecular weight due to the larger protecting groups
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Increased lipophilicity from the aromatic and halogenated substituents
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Different reactivity patterns in nucleophilic substitution reactions
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Distinct spectroscopic properties due to the aromatic rings
The acetylated derivative has a molecular weight of 290.27 and a boiling point of approximately 355.4°C at 760 mmHg , while the p-chlorobenzoylated derivative would have a significantly higher molecular weight and different thermal properties.
Comparison with Benzylated Derivatives
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside (CAS: 55725-85-4) differs from the p-chlorobenzoylated derivative in several important aspects:
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Ether linkages (benzyl) versus ester linkages (p-chlorobenzoyl)
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Higher stability against hydrolysis for the benzylated derivative
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Different deprotection methods (hydrogenolysis for benzyl versus hydrolysis for p-chlorobenzoyl)
These differences make each derivative suitable for different synthetic applications depending on the required stability and deprotection conditions.
Relationship to 1-O-Acetyl Derivative
1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose (CAS: 144084-01-5) is closely related to our target compound but differs at the anomeric position:
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Acetyl group at position 1 instead of methoxy
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Different reactivity at the anomeric center
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Potential use as a glycosyl donor in glycosylation reactions
This acetylated derivative offers different reactivity at the anomeric position, making it valuable for glycosylation reactions where the p-chlorobenzoyl groups serve as protecting groups for the other hydroxyl functions.
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